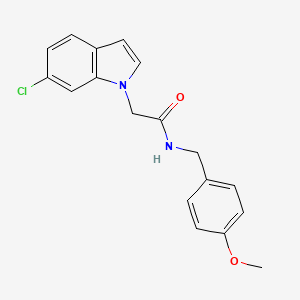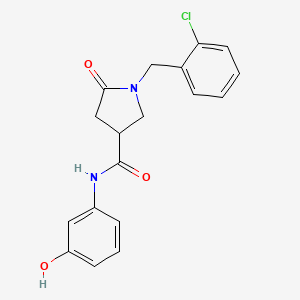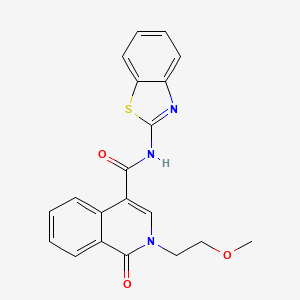
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups, such as converting the carbothioamide to a thiol.
Substitution: Various substitution reactions can occur at the amino, hydroxy, and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbothioamide can produce a thiol .
Applications De Recherche Scientifique
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-amino-6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine
- N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide
- 4-amino-6-hydroxy-N-phenylpyrimidine-5-carbothioamide
Uniqueness
The uniqueness of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H17N5OS |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-amino-6-oxo-N-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C15H17N5OS/c16-12-11(14(22)17-10-6-2-1-3-7-10)13(21)19-15(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9H2,(H,17,22)(H3,16,18,19,21) |
Clé InChI |
WHBRGABLXCIWJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=C(C(=O)N2)C(=S)NC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939257.png)
![(1E)-1-[(4-chlorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B14939263.png)
![(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B14939269.png)

![2,5-dimethyl-6-(4-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939282.png)

![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)

![4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine](/img/structure/B14939308.png)
![2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939309.png)
![2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14939313.png)
![2-(3-methoxypropyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939321.png)
![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide](/img/structure/B14939333.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939350.png)
